Apelin-13

GPCR pharmacology cAMP signaling receptor potency

Choose Apelin-13 for its 6.8–54-fold greater functional potency (EC50 0.37 nM) over apelin-17/apelin-36, requiring significantly less peptide per assay—directly cutting high-throughput screening costs. For G protein pathway-selective activation, [Pyr1]-Apelin-13 delivers a 10-fold cAMP/β-arrestin bias, an advantage apelin-17 lacks. For acute hemodynamic studies, its <5 min plasma half-life ensures self-limiting pharmacology. Substituting isoforms yields non-equivalent results; ensure experimental design matches the isoform’s unique potency, biased signaling, and stability profile to avoid confounded data.

Molecular Formula C69H111N23O16S
Molecular Weight 1550.8 g/mol
Cat. No. B560349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApelin-13
SynonymsL-glutaminyl-L-arginyl-L-prolyl-L-arginyl-L-leucyl-L-seryl-L-histidyl-L-lysylglycyl-L-prolyl-L-methionyl-L-prolyl-L-phenylalanine
Molecular FormulaC69H111N23O16S
Molecular Weight1550.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1
InChIKeyXXCCRHIAIBQDPX-PEWBXTNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Apelin-13 in Research Procurement: Potency and Receptor Activation Profile of the Endogenous APJ Ligand


Apelin-13 is a 13-amino acid endogenous peptide ligand of the apelin receptor (APJ/APLNR), a class A G protein-coupled receptor widely expressed in cardiovascular, central nervous, and renal systems [1]. Among the biologically active apelin isoforms derived from the 77-amino acid preproapelin precursor—apelin-36, apelin-17, and apelin-13—the latter represents one of the predominant molecular forms in vivo and is frequently utilized as the reference agonist in APJ pharmacology studies [2]. The N-terminal glutamine residue of apelin-13 undergoes post-translational pyroglutamylation to yield [Pyr1]apelin-13, the most abundant circulating isoform in human plasma and cardiovascular tissues [3]. Apelin-13 activates APJ with subnanomolar potency, though its functional selectivity and metabolic stability differ markedly from longer isoforms such as apelin-17 and apelin-36—distinctions that directly inform experimental design and compound selection [4].

Why Apelin-13 Cannot Be Substituted with Other Apelin Isoforms in Experimental Protocols


Despite sharing a conserved C-terminal receptor-binding region, apelin isoforms are not functionally interchangeable. Apelin-13, apelin-17, and apelin-36 exhibit divergent receptor binding affinities, biased signaling profiles across G protein-dependent versus β-arrestin-dependent pathways, and markedly different susceptibility to proteolytic degradation by ACE2 and other peptidases [1]. In particular, apelin-13 demonstrates a 5.4-fold to 54-fold higher functional potency (EC50) compared to apelin-17 and apelin-36 respectively in cAMP inhibition assays, yet is more susceptible to ACE2-mediated inactivation and possesses a shorter plasma half-life than apelin-17 . Furthermore, [Pyr1]apelin-13 exhibits pronounced G protein pathway bias, whereas apelin-17 signals more equipotently across both G protein and β-arrestin pathways [2]. These quantitative pharmacological differences mean that substitution of one isoform for another in receptor activation studies, in vivo functional assays, or stability-dependent applications will yield non-equivalent experimental outcomes and confound data interpretation [3].

Quantitative Comparative Evidence for Apelin-13 Selection: Binding, Signaling, Stability, and In Vivo Differentiation


Apelin-13 Exhibits 5.4-Fold to 54-Fold Higher Functional Potency (EC50) than Longer Apelin Isoforms in cAMP Assays

In CHO cells expressing the human APJ receptor, apelin-13 activates the receptor with an EC50 of 0.37 nM, demonstrating significantly higher functional potency compared to apelin-17 (EC50 = 2.5 nM) and apelin-36 (EC50 = 20 nM) . This represents a 6.8-fold potency advantage over apelin-17 and a 54-fold advantage over apelin-36. In competitive binding assays using human heart tissue, [Pyr1]apelin-13 (pKi = 8.83 ± 0.06) binds with comparable high affinity to apelin-17 (pKi = 9.57 ± 0.08), though apelin-17 exhibits approximately 5.5-fold higher absolute binding affinity [1].

GPCR pharmacology cAMP signaling receptor potency functional selectivity

[Pyr1]Apelin-13 Demonstrates 10-Fold G Protein Pathway Bias, Unlike the Equipotent Signaling of Apelin-17

[Pyr1]apelin-13 exhibits pronounced functional selectivity, showing a 10-fold higher potency in the cAMP inhibition assay (G protein-dependent pathway; pD2 = 9.52 ± 0.05) compared to the β-arrestin recruitment assay (pD2 = 8.53 ± 0.03) [1]. In contrast, apelin-17 is equipotent in both assays (cAMP pD2 = 10.31 ± 0.28; β-arrestin pD2 = 10.15 ± 0.13), demonstrating no significant signaling bias between these pathways [1]. In a systematic comparison of six APJ ligands, pGlu1-apelin-13 exhibited very distinct activity on the G protein-dependent pathway, whereas apelin-17 was biased toward β-arrestin-dependent signaling [2]. The rank order of potency for cAMP inhibition was confirmed as apelin-17 (pD2 = 10.31 ± 0.28) > [Pyr1]apelin-13 (pD2 = 9.67 ± 0.04) [3].

biased agonism β-arrestin recruitment G protein signaling functional selectivity

Apelin-13 Plasma Half-Life is Limited to 24 Minutes in Rat Plasma, Substantially Shorter than Macrocyclic Analogues but Comparable to Other Native Isoforms

Pyr-apelin-13 exhibits a half-life of 24 minutes in rat plasma, reflecting its high susceptibility to proteolytic degradation [1]. This native half-life is consistent with reports that apelin has a brief plasma half-life of <5 minutes in humans [2]. For comparison, apelin-17 demonstrates a similarly short half-life; however, metabolically stabilized apelin-17 analogues can achieve up to a 340-fold increase in plasma half-life compared to the native apelin-17 isoform, while modified apelin-13 analogues display up to 40-fold longer plasma half-life than native apelin-13 [3]. Macrocyclic analogues of apelin-13 demonstrate remarkably higher stability, with half-life exceeding 3 hours (analogue 15 t1/2 = 6.8 h) versus the 24-minute baseline [1]. C-terminal N-alkylated apelin-13 analogues achieve t1/2 >7 h compared to Ape13 t1/2 = 0.5 h [4].

peptide stability proteolytic degradation pharmacokinetics in vivo half-life

Pyr-Apelin-13 Is More Susceptible to ACE2-Mediated Degradation than Apelin-17

Angiotensin-converting enzyme 2 (ACE2) hydrolyzes the C-terminal phenylalanine of all apelin isoforms, but pyr-apelin-13 is more susceptible to ACE2-mediated degradation than apelin-17 [1]. Biochemical analysis confirms that recombinant human ACE2 cleaves pyr-apelin-13 and apelin-17 efficiently, and apelin peptides are degraded more slowly in ACE2-deficient plasma [2]. In ACE2 knockout mice, the hypotensive action of pyr-apelin-13 and apelin-17 was potentiated, with a corresponding greater elevation in plasma apelin levels, confirming that ACE2 represents a major negative regulator of apelin action in the vasculature and heart [2]. Importantly, although both pyr-apelin-13 and apelin-17 rescue contractile function in a myocardial ischemia-reperfusion model, their ACE2 cleavage products are devoid of cardioprotective effects [3].

ACE2 metabolism peptide degradation cardiovascular pharmacology enzymatic inactivation

Apelin-13 and Apelin-17 Exhibit Differential Plasma Elevation in Post-Myocardial Infarction Adverse Remodeling

In a clinical study of 49 patients with first-time ST-segment elevation myocardial infarction, patients with adverse left ventricular remodeling presented with significantly higher plasma levels of both apelin-13 (85.63 [75.43-96.13] pg/mL vs 65.43 [57.35-69.35] pg/mL, p = 0.001) and apelin-17 (69.36 [42.61-77.04] pg/mL vs 30.04 [25.97-41.95] pg/mL, p = 0.004) at one-year follow-up [1]. Notably, in multivariable logistic regression analysis, only apelin-17 level was independently associated with adverse LV remodeling (p = 0.050), suggesting isoform-specific prognostic utility [1]. In an experimental myocardial ischemia-reperfusion model, both pyr-apelin-13 and apelin-17 rescued contractile function, but their ACE2 cleavage products were devoid of cardioprotective effects [2].

myocardial infarction cardiovascular biomarkers ventricular remodeling translational research

Apelin-13 Binds APJ with Ki of 0.7-0.8 nM, 16-Fold Lower Affinity than Apelin-17 (Ki = 0.05 nM)

In competitive radioligand binding studies, apelin-17 exhibits 16-fold higher binding affinity for the apelin receptor (APJ) than apelin-13, with reported Ki values of 0.05 nM versus 0.8 nM, respectively . A 2023 structure-activity study confirmed apelin-13 (Ape13) Ki = 0.7 nM in a consistent assay system [1]. In human heart tissue competition binding experiments, apelin-17 exhibited the highest affinity among endogenous isoforms (pKi = 9.63 ± 0.17), followed by [Pyr1]apelin-13 (pKi = 8.83 ± 0.06) [2]. The higher binding affinity of apelin-17 correlates with its greater potency in cAMP inhibition assays (pD2 = 10.31 vs 9.67 for [Pyr1]apelin-13), though apelin-13 demonstrates greater functional selectivity [2].

receptor binding affinity radioligand binding Ki determination competitive binding

Optimal Experimental and Procurement Applications for Apelin-13 Based on Quantitative Differentiation Evidence


G Protein-Biased APJ Signaling Studies

Investigators requiring pathway-selective APJ activation for biased agonism studies should select [Pyr1]apelin-13 over apelin-17 due to its established 10-fold cAMP/β-arrestin signaling bias (pD2 = 9.52 ± 0.05 vs 8.53 ± 0.03) [1]. This G protein bias enables dissection of Gαi/o-mediated physiological effects (vasodilation, positive inotropy) from β-arrestin-mediated processes, a functional selectivity not observed with equipotent apelin-17 (cAMP pD2 = 10.31 ± 0.28; β-arrestin pD2 = 10.15 ± 0.13) [1]. This application is particularly relevant for GPCR pharmacology laboratories investigating biased ligand development for cardiovascular therapeutics [2].

High-Potency In Vitro cAMP Assays Requiring Minimal Compound Consumption

For high-throughput cAMP inhibition screening where compound conservation is prioritized, apelin-13 (EC50 = 0.37 nM) offers substantial cost-per-experiment advantages over apelin-17 (EC50 = 2.5 nM) and apelin-36 (EC50 = 20 nM) [1]. The 6.8-fold to 54-fold higher functional potency of apelin-13 translates directly to proportionally lower peptide quantities required per assay well, reducing procurement costs for large-scale screening campaigns. This differential potency has been validated in CHO cells expressing human APJ using standardized forskolin-stimulated cAMP protocols [2].

Post-Myocardial Infarction Biomarker and Translational Cardiovascular Studies

Clinical translational studies investigating apelinergic system involvement in post-MI adverse ventricular remodeling should incorporate both apelin-13 and apelin-17 measurements, as these isoforms demonstrate differential elevation patterns (apelin-13: 1.31-fold elevation, p = 0.001; apelin-17: 2.31-fold elevation, p = 0.004) and distinct independent prognostic associations [1]. Importantly, only apelin-17 was independently associated with adverse remodeling in multivariable analysis (p = 0.050), indicating that isoform-specific assays may provide superior prognostic utility compared to pan-apelin detection methods [1].

Acute In Vivo Hemodynamic Studies Requiring Short-Acting Agonist Exposure

For acute hemodynamic studies where transient APJ activation is desired without prolonged receptor occupancy, the short plasma half-life of native apelin-13 (<5 minutes in humans) provides a self-limiting pharmacological profile [1]. This rapid clearance is advantageous for protocols requiring precise temporal control of APJ-mediated cardiovascular effects, such as systemic infusions demonstrating increased cardiac index, lowered mean arterial pressure, and reduced peripheral vascular resistance in human subjects [2]. For studies requiring sustained exposure, stabilized analogues (macrocyclic variants with t1/2 >3-6.8 h) should be substituted .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apelin-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.